2-(1,3-Dioxoisoindolin-2-yl)acetohydrazide
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Overview
Description
2-(1,3-Dioxoisoindolin-2-yl)acetohydrazide is a compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is characterized by the presence of a phthalimide moiety linked to an acetohydrazide group. It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)acetohydrazide typically involves the reaction of phthalic anhydride with aminoacetoacetate to form a phthalimide derivative. This intermediate is then reacted with hydrazine hydrate to yield the target compound . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxoisoindolin-2-yl)acetohydrazide undergoes various chemical reactions, including:
Substitution Reactions: It can react with different electrophiles to form substituted derivatives.
Condensation Reactions: It can undergo cyclo-condensation with various reagents to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Hydrazine Hydrate: Used in the initial synthesis.
Aromatic Aldehydes: Used in condensation reactions to form Schiff bases.
Thiazolidinones: Used in cyclo-condensation reactions.
Major Products Formed
The major products formed from these reactions include various substituted phthalimide derivatives and heterocyclic compounds, which have been evaluated for their biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Evaluated for its antimicrobial properties against different bacterial strains.
Medicine: Investigated for its anti-inflammatory and anticonvulsant activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial cells by interfering with their metabolic processes . The anti-inflammatory activity is believed to be due to the inhibition of cyclooxygenase enzymes, which play a key role in the biosynthesis of prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds such as N-phenylphthalimide share structural similarities with 2-(1,3-Dioxoisoindolin-2-yl)acetohydrazide.
Thiazolidinone Derivatives: These compounds also exhibit similar biological activities and are often synthesized using this compound as a precursor.
Uniqueness
What sets this compound apart is its versatile reactivity and the ability to form a wide range of biologically active derivatives. Its unique structure allows for the formation of various heterocyclic compounds, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c11-12-8(14)5-13-9(15)6-3-1-2-4-7(6)10(13)16/h1-4H,5,11H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWJZUPIMOIZMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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